molecular formula C7H7Br2N B1625474 3,4-Dibromo-2,6-dimethylpyridine CAS No. 76591-69-0

3,4-Dibromo-2,6-dimethylpyridine

Cat. No. B1625474
CAS RN: 76591-69-0
M. Wt: 264.94 g/mol
InChI Key: NUFHOVNGPZUNTM-UHFFFAOYSA-N
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Description

3,4-Dibromo-2,6-dimethylpyridine is a chemical compound that is widely used in scientific research. This compound belongs to the family of pyridine derivatives and is known for its unique properties, such as its ability to act as a ligand for metal ions.

Scientific Research Applications

3,4-Dibromo-2,6-dimethylpyridine has a wide range of applications in scientific research. One of the most common uses of this compound is as a ligand for metal ions. The compound can form stable complexes with metal ions, which can be used for various purposes, such as catalysis, sensing, and imaging.
The compound is also used in the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It can be used as a building block for the synthesis of various heterocyclic compounds, which have a wide range of applications in the pharmaceutical and agrochemical industries.

Mechanism Of Action

The mechanism of action of 3,4-Dibromo-2,6-dimethylpyridine is not fully understood. However, it is believed that the compound acts as a ligand for metal ions, which can lead to the formation of stable complexes. These complexes can then interact with other molecules, leading to various biochemical and physiological effects.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-Dibromo-2,6-dimethylpyridine are not well studied. However, it is believed that the compound can interact with various enzymes and proteins, leading to changes in their activity. The compound can also interact with cell membranes, leading to changes in their permeability and fluidity.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,4-Dibromo-2,6-dimethylpyridine in lab experiments is its ability to form stable complexes with metal ions. This property can be used for various purposes, such as catalysis, sensing, and imaging. The compound is also relatively easy to synthesize, which makes it readily available for research purposes.
However, there are also some limitations to using 3,4-Dibromo-2,6-dimethylpyridine in lab experiments. One of the main limitations is its potential toxicity. The compound can be toxic if ingested or inhaled, and it can also be irritating to the skin and eyes. Therefore, proper safety precautions should be taken when handling the compound.

Future Directions

There are several future directions for research on 3,4-Dibromo-2,6-dimethylpyridine. One area of research could be to study the mechanism of action of the compound in more detail. This could involve studying its interactions with various enzymes and proteins, as well as its effects on cell membranes.
Another area of research could be to explore the potential applications of 3,4-Dibromo-2,6-dimethylpyridine in the development of new pharmaceuticals and agrochemicals. The compound could be used as a building block for the synthesis of various heterocyclic compounds, which could have a wide range of applications in these industries.
Conclusion:
In conclusion, 3,4-Dibromo-2,6-dimethylpyridine is a chemical compound that has a wide range of applications in scientific research. The compound can act as a ligand for metal ions, which can be used for various purposes, such as catalysis, sensing, and imaging. The compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, proper safety precautions should be taken when handling the compound, as it can be toxic and irritating to the skin and eyes. There are also several future directions for research on this compound, including studying its mechanism of action in more detail and exploring its potential applications in the development of new pharmaceuticals and agrochemicals.

properties

IUPAC Name

3,4-dibromo-2,6-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2N/c1-4-3-6(8)7(9)5(2)10-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFHOVNGPZUNTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60504019
Record name 3,4-Dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dibromo-2,6-dimethylpyridine

CAS RN

76591-69-0
Record name 3,4-Dibromo-2,6-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60504019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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